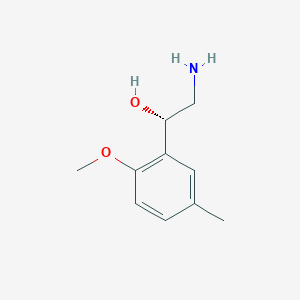

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions typically include:

Reagents: Chiral reducing agents such as borane complexes or chiral oxazaborolidine catalysts.

Solvents: Common solvents include tetrahydrofuran (THF) or methanol.

Temperature: The reaction is usually carried out at low temperatures, ranging from -20°C to 0°C, to maintain the stereochemical integrity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation processes. These processes utilize:

Catalysts: Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Pressure: High-pressure hydrogenation (50-100 psi) to ensure complete reduction.

Purification: The product is typically purified using crystallization or chromatography techniques to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

Pathways: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

2-amino-1-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the phenyl ring.

2-amino-1-(2-methylphenyl)ethan-1-ol: Lacks the methoxy group on the phenyl ring.

Uniqueness

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and pharmacological research.

Biological Activity

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol, also known as a chiral amine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 1212848-64-0 |

| Purity | ≥98% |

The structural complexity of this compound allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides, as well as certain fungi such as Candida albicans .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

The compound was found to disrupt the cell cycle and promote apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to several mechanisms:

Antimicrobial Mechanism:

- Disruption of bacterial cell wall synthesis.

- Inhibition of protein synthesis by binding to ribosomal subunits.

Anticancer Mechanism:

- Induction of oxidative stress leading to apoptosis.

- Modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in infected wounds compared to control groups, suggesting its potential for topical applications in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors, indicating its role in promoting apoptosis in cancer cells.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |

InChI Key |

PVJJWHPKKFAAEF-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)[C@@H](CN)O |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.